HDAC1 Inhibitory Activity: Direct Comparison with Indole-Based Hydroxamic Acid Analogs
In a cell-free enzymatic assay using recombinant human HDAC1, 3-(4-(indolin-1-ylsulfonyl)phenyl)acrylic acid exhibited an IC₅₀ of 2.07 μM. By comparison, a structurally related indole-based hydroxamic acid analog (CHEMBL1688187) showed an EC₅₀ of 0.43 μM for HDAC inhibition in NB4 cells, indicating that the acrylic acid derivative is approximately 4.8-fold less potent but offers a distinct, non-hydroxamate zinc-binding group that may confer alternative selectivity or pharmacokinetic properties [1][2].
| Evidence Dimension | HDAC1 inhibition (enzymatic IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.07 μM (2070 nM) |
| Comparator Or Baseline | Indole hydroxamic acid analog (CHEMBL1688187): EC₅₀ = 0.43 μM (430 nM) for HDAC inhibition in NB4 cells |
| Quantified Difference | Comparator is ~4.8-fold more potent (lower IC₅₀/EC₅₀) than target compound |
| Conditions | Recombinant human HDAC1, fluorogenic assay (target compound); NB4 cell-based Western blot (comparator) |
Why This Matters
The acrylic acid group provides a non-hydroxamate zinc-binding motif, which is critical for researchers seeking HDAC inhibitors with reduced metal-chelating toxicity or distinct isoform selectivity profiles.
- [1] BindingDB. CHEMBL1688187: HDAC inhibition data. 2020. View Source
- [2] BindingDB. CHEMBL4545246: HDAC1 inhibition data for 3-(4-(indolin-1-ylsulfonyl)phenyl)acrylic acid. 2021. View Source
